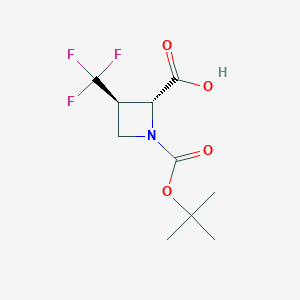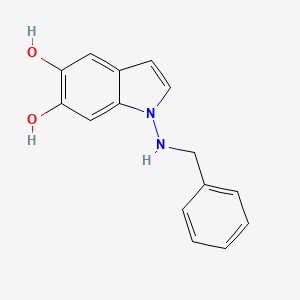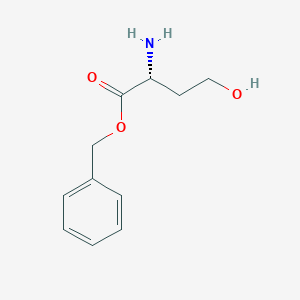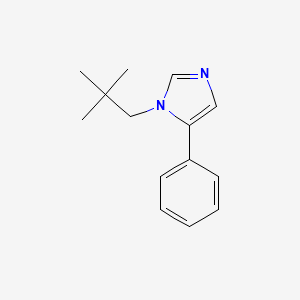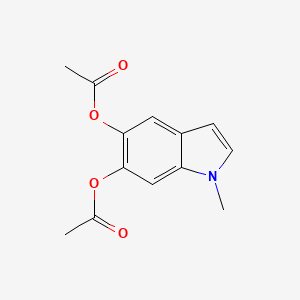
(5-Acetyloxy-1-methylindol-6-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-indole-5,6-diyl diacetate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-Methyl-1H-indole-5,6-diyl diacetate typically involves the acetylation of 1-Methyl-1H-indole-5,6-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete acetylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-1H-indole-5,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Methyl-1H-indole-5,6-diyl diacetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-indole-5,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-indole-5,6-diyl diacetate can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-2,3-diyl diacetate: Similar in structure but with acetyl groups at different positions, leading to different reactivity and biological activities.
1-Methyl-1H-indole-5,7-diyl diacetate:
1-Methyl-1H-indole-3-acetic acid: A derivative with a carboxylic acid group, known for its role in plant growth regulation and potential therapeutic uses.
These comparisons highlight the uniqueness of 1-Methyl-1H-indole-5,6-diyl diacetate in terms of its specific structure and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
(6-acetyloxy-1-methylindol-5-yl) acetate |
InChI |
InChI=1S/C13H13NO4/c1-8(15)17-12-6-10-4-5-14(3)11(10)7-13(12)18-9(2)16/h4-7H,1-3H3 |
Clé InChI |
QKLRJTVOBZFHTL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C2C(=C1)C=CN2C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


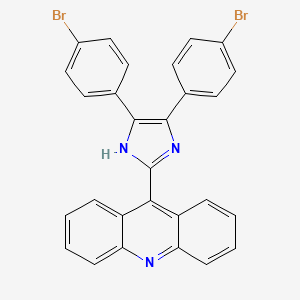
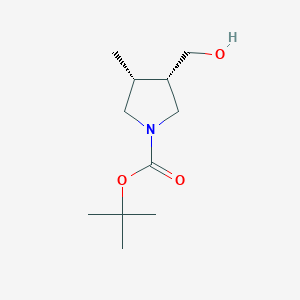


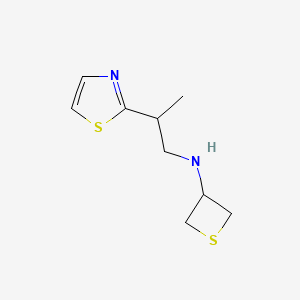
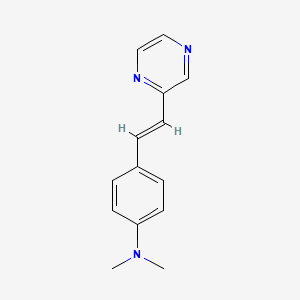
![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
